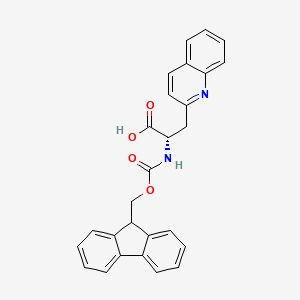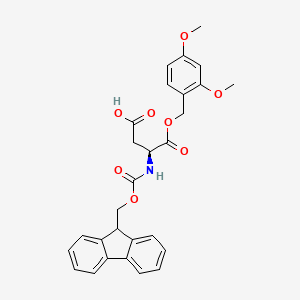
Boc-Thr(Ala-Fmoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide is a protected amino acid derivative commonly used in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyloxycarbonyl group protects the side chain of alanine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide involves multiple steps:
Protection of Threonine: Threonine is first protected with a group using in the presence of a base such as .
Coupling with Alanine: The protected threonine is then coupled with using a coupling reagent like in an organic solvent such as .
Purification: The final product is purified using techniques like to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
化学反応の分析
Types of Reactions
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: undergoes several types of reactions:
Deprotection: The and groups can be removed under specific conditions to expose the amino and side chain groups.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Deprotection: The group is typically removed using , while the group is removed using in .
Coupling: Common reagents include and in organic solvents like .
Major Products
The major products formed from these reactions are the deprotected amino acids and peptides, which can be further used in various biochemical applications.
科学的研究の応用
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs, offering a method to create specific sequences for therapeutic purposes.
Biomaterials: It is used in the design of biomaterials for tissue engineering and regenerative medicine.
作用機序
The compound exerts its effects primarily through its role in peptide synthesis. The tert-butoxycarbonyl and 9-fluorenylmethyloxycarbonyl groups protect the amino and side chain groups, respectively, preventing unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, these protective groups are removed to yield the final product.
類似化合物との比較
tert-butoxycarbonyl-threonine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide: is unique due to its dual protective groups, which offer enhanced stability and specificity in peptide synthesis. Similar compounds include:
- tert-butoxycarbonyl-glycine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
- tert-butoxycarbonyl-serine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
- tert-butoxycarbonyl-valine(alanine-9-fluorenylmethyloxycarbonyl)-hydroxide
These compounds share similar protective groups but differ in the amino acids involved, offering a range of options for peptide synthesis depending on the desired sequence and properties.
特性
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYWPMYAPYVGF-DMPWYTOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)









